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Compound of Interest

Compound Name: 3-Chloro-6-methylpicolinic acid

CAS No.: 894074-82-9

Cat. No.: B1456806

Get Quote

Executive Summary
The pyridinecarboxylic acid isomers—Picolinic acid (2-isomer), Nicotinic acid (3-isomer), and

Isonicotinic acid (4-isomer)—are fundamental scaffolds in medicinal chemistry, serving as

precursors for ligands, metallo-pharmaceuticals, and enzyme inhibitors.[1] While they share the

formula

and a molecular weight of 123.11 g/mol , their structural isomerism leads to distinct
physicochemical and spectroscopic behaviors.

This guide provides a rigorous technical comparison of these isomers, focusing on

spectroscopic differentiation using IR, NMR (

H,

C), and Mass Spectrometry.[2] It is designed for researchers requiring definitive identification
protocols in drug development and quality control.
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Fundamental Physicochemical Properties
Before advanced spectroscopy, simple physical constants provide the first line of differentiation.

The position of the carboxylic acid group relative to the nitrogen atom dictates intermolecular

interactions.

Property
Picolinic Acid (2-
COOH)

Nicotinic Acid (3-
COOH)

Isonicotinic Acid
(4-COOH)

Structure Ortho-substitution Meta-substitution Para-substitution

Melting Point 136 – 138 °C 236 – 239 °C
310 – 319 °C

(Sublimes)

Solubility (Water)
High (Intramolecular

H-bond)
Moderate

Low (Intermolecular

network)

pKa (COOH)
1.01 (Zwitterionic

character)
4.85 4.96

Key Feature
Forms Intramolecular

H-bonds (N[1]···H-O)

Forms Intermolecular

H-bond networks

High symmetry; strong

crystal lattice

Scientific Insight: Picolinic acid's significantly lower melting point is a direct consequence of

intramolecular hydrogen bonding between the pyridine nitrogen and the carboxylic hydrogen.

This prevents the formation of the extensive intermolecular lattice networks seen in nicotinic

and isonicotinic acids, which drive their melting points >200°C.

Spectroscopic Deep Dive
A. Infrared Spectroscopy (FT-IR)
The carbonyl (

) stretching frequency is the most diagnostic IR feature.

Picolinic Acid: The intramolecular hydrogen bond weakens the

bond character, shifting the stretching vibration to a lower frequency (approx. 1650–1680
cm⁻¹) compared to typical carboxylic acids.
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Nicotinic & Isonicotinic Acids: These form intermolecular dimers similar to benzoic acid,

resulting in a standard carboxylic

stretch around 1700–1720 cm⁻¹.

Vibrational Mode Picolinic Acid Nicotinic/Isonicotinic

C=O Stretch ~1650–1670 cm⁻¹ (Shifted) ~1700–1720 cm⁻¹ (Standard)

O-H Stretch Broad, often obscured by C-H
Broad, 2500–3300 cm⁻¹

(Dimer)

B. Nuclear Magnetic Resonance ( H NMR)
NMR provides the most definitive structural elucidation. The key differentiator is symmetry.

Solvent: DMSO-

is recommended due to the solubility of all three isomers.

Reference: TMS (

0.0 ppm).

1. Isonicotinic Acid (Para-substituted)
Symmetry:

symmetry axis through the N and C4 atoms.

Pattern:AA'XX' (often appears as two doublets).

Signals:

~8.7–8.8 ppm (2H, d, H2/H6): Deshielded by adjacent Nitrogen.

~7.8 ppm (2H, d, H3/H5): Less deshielded.

Differentiation: The only isomer with two distinct aromatic signals (integrating 2:2).
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2. Nicotinic Acid (Meta-substituted)
Symmetry: Asymmetric.

Pattern: Four distinct signals.[3][4][5]

Signals:

~9.05 ppm (1H, s, H2): Most deshielded (between N and COOH).

~8.75 ppm (1H, d, H6): Adjacent to N.

~8.25 ppm (1H, dt, H4): Adjacent to COOH.

~7.50 ppm (1H, dd, H5): Most shielded.

3. Picolinic Acid (Ortho-substituted)
Symmetry: Asymmetric.

Pattern: Four distinct signals (ABCD system).[4]

Signals:

~8.6–8.7 ppm (1H, d, H6): Adjacent to N.

~8.0 ppm (1H, d, H3): Adjacent to COOH.

~7.9 ppm (1H, t, H4).

~7.6 ppm (1H, t, H5).

Differentiation: Lacks the highly deshielded singlet (H2) of nicotinic acid and the symmetry of

isonicotinic acid.

C. Mass Spectrometry (MS)
Fragmentation patterns under Electron Impact (EI, 70eV) reveal the "Ortho Effect."

Picolinic Acid (Ortho Effect): The proximity of the carboxyl group to the ring nitrogen

facilitates a unique fragmentation pathway.
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Dominant Peak: Rapid loss of

(decarboxylation) to form a pyridine ion (

79) or loss of

.

Mechanism: The nitrogen lone pair can assist in the elimination, a pathway sterically

forbidden for the meta and para isomers.

Nicotinic/Isonicotinic Acids:

Pathway: Sequential loss of

(

) followed by

(

).

Result: Strong peaks at

106 (

) and

78 (

).

Experimental Protocol: Identification Workflow
This protocol outlines a self-validating system for identifying an unknown pyridinecarboxylic

acid sample.

Step 1: Physical Screen
Determine Melting Point using a capillary apparatus (ramp rate 2°C/min).
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< 150°C

Picolinic Acid.

200°C

Proceed to Step 2.

Step 2: NMR Validation (The Gold Standard)
Dissolve ~10 mg of sample in 0.6 mL DMSO-

.

Acquire

H NMR spectrum (minimum 8 scans).

Analyze Aromatic Region (7.0 – 9.5 ppm):

Two signals (2H each)?

Isonicotinic Acid.

Four signals (1H each)?

Check for singlet > 9.0 ppm.

Yes:Nicotinic Acid.[6]

No:Picolinic Acid (Confirm with MP).

Step 3: Orthogonal Confirmation (Optional)
IR Spectroscopy: Check Carbonyl region.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0276607.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456806?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


< 1680 cm⁻¹

Picolinic.

1700 cm⁻¹

Nicotinic/Isonicotinic.

Visualizations
Comparison Logic Tree
The following diagram illustrates the decision logic for differentiating the isomers based on the

data above.
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Unknown Sample
(C6H5NO2)

Step 1: Melting Point Test

Picolinic Acid
(MP ~137°C)

< 150°C

MP > 230°C

> 200°C

Step 2: 1H NMR (DMSO-d6)
Aromatic Region Analysis

Isonicotinic Acid
(2 Signals, 2H each)

Symmetric Pattern
(AA'XX')

4 Distinct Signals

Asymmetric Pattern

Check for Singlet
@ >9.0 ppm (H2)

Nicotinic Acid
(Singlet Present)

Yes

Picolinic Acid
(No Singlet >9.0)

No

Click to download full resolution via product page

Caption: Decision tree for the spectroscopic differentiation of pyridinecarboxylic acid isomers.
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Fragmentation Pathway (Mass Spec)
Visualizing the "Ortho Effect" unique to Picolinic Acid.

Picolinic Acid M+
(m/z 123)

Ortho-Interaction
(N...HOOC)

Proximity Effect
Decarboxylation

(-CO2)

Pyridine Ion
(m/z 79)

Fast

Nicotinic/Iso M+
(m/z 123)

Loss of OH
(-17)

Acyl Ion
(m/z 106)

Standard Frag
Loss of CO

(-28)

Pyridyl Cation
(m/z 78)

Click to download full resolution via product page

Caption: Comparison of Mass Spectrometry fragmentation pathways showing the unique Ortho

Effect for Picolinic Acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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